(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL
Description
Properties
IUPAC Name |
(2S)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEARNCXRNCEIO-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)Cl)[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(3-chloro-5-fluorophenyl)oxirane.
Ring Opening Reaction: The oxirane ring is opened using an amine source to introduce the amino group. This step is crucial for obtaining the desired stereochemistry.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring consistent reaction conditions and yields.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automated Purification Systems: Employing automated systems for purification to maintain product quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the halogen atoms, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The halogenated aromatic ring can also participate in π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol
This analogue lacks the 5-fluoro substituent present in the target compound. It serves as a key intermediate in PROTAC synthesis, similar to the target compound, but its reduced halogenation may diminish binding specificity in enzyme-inhibitor complexes .
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
This compound features a dichlorinated benzyl group and a pentynoic acid backbone. Unlike the ethanolamine structure of the target compound, its extended alkyne chain and carboxylic acid group enhance interactions with collagenase, as evidenced by an IC₅₀ value of ~nM and a Gibbs free energy of −6.4 kcal/mol in docking studies. The 2,4-dichloro substitution optimizes π–π stacking with Tyr201 (4.127 Å) and hydrogen bonding with Gln215 (2.202 Å) .
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid
A regioisomer of the above, the 2,6-dichloro substitution alters steric and electronic interactions. While its IC₅₀ remains comparable, the hydrogen bond with Gln215 shortens to 1.961 Å, suggesting improved binding efficiency. This highlights the importance of halogen positioning in ligand-receptor interactions .
Biological Activity
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL, also known as (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol, is a compound with significant biological activity. Its molecular formula is , and it has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.
| Property | Value |
|---|---|
| CAS Number | 1323966-31-9 |
| Molecular Weight | 189.61 g/mol |
| Molecular Structure | Chemical Structure |
| Purity | Typically >98% |
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation effectively. The compound was tested against several human cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer). The results indicated that it could lower the viability of these cells significantly, suggesting its potential as an anticancer agent.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, the compound displayed IC50 values indicating moderate to strong activity against the tested cell lines. For instance:
- A549 Cell Line : IC50 = 193.93 µg/mL
- HT-29 Cell Line : IC50 = 208.58 µg/mL
These values suggest that this compound could be a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) values for various pathogens were determined:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 4.69 |
| S. aureus | 5.64 |
| C. albicans | 16.69 |
These results indicate that this compound can effectively inhibit the growth of harmful microorganisms, making it a potential candidate for developing new antimicrobial agents.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle of cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in microorganisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL, and how can enantiomeric purity be ensured?
- Methodological Answer : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods (e.g., Sharpless epoxidation) is preferred. Enantiomeric purity can be validated using chiral HPLC or polarimetry. Comparative studies of similar fluorophenyl-substituted amino alcohols highlight the importance of protecting groups (e.g., tert-butoxycarbonyl) to prevent racemization during synthesis .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. For example, SC-XRD analysis of structurally related compounds (e.g., (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol) confirmed stereochemistry by resolving the spatial arrangement of substituents . Alternatively, circular dichroism (CD) spectroscopy can correlate Cotton effects with known chiral centers .
Q. What spectroscopic techniques are optimal for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : H and C NMR can identify aromatic protons (3-chloro-5-fluorophenyl) and ethanolamine backbone signals. F NMR is critical for detecting fluorine environments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H] for CHClFNO at m/z 202.0372) .
- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm) and amine (1600–1650 cm) functional groups .
Q. How should researchers address stability issues during storage and handling?
- Methodological Answer : Degradation of fluorinated aromatic compounds can occur via hydrolysis or oxidation. Store under inert atmosphere (N) at −20°C in amber vials. Monitor stability using accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from solvent polarity, pH, or protein-binding interactions. Standardize assays using:
- Solvent Controls : Compare DMSO vs. aqueous buffer effects on compound solubility.
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinetic assays) with cell-based models (e.g., HEK293 transfected with target receptors). Cross-reference with structurally similar compounds (e.g., trifluoromethoxy-substituted analogs) to isolate substituent effects .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., aminotransferases). Focus on halogen-bonding interactions between the 3-chloro-5-fluorophenyl group and active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. What experimental designs minimize bias when studying structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Library : Synthesize derivatives with systematic substitutions (e.g., replacing Cl with Br or F with CF).
- Blinded Assays : Use third-party labs for activity screening to reduce observer bias.
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., known inhibitors) to account for inter-assay variability .
Q. How can crystallographic data improve the understanding of this compound’s reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
